molecular formula C15H20N2O6S2 B2542136 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 2097941-29-0

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2542136
CAS No.: 2097941-29-0
M. Wt: 388.45
InChI Key: PKHOLTOKMVOPDC-SWGQDTFXSA-N
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Description

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic benzamide derivative characterized by dual sulfonyl functionalities. The compound features:

  • Core structure: A benzamide backbone substituted at the para position with a morpholine-4-sulfonyl group.
  • Side chain: An (E)-configured α,β-unsaturated ene group bearing a methanesulfonyl moiety at the β-carbon.

Its molecular formula is C₁₅H₁₈N₂O₅S₂ (calculated molecular weight: 370.44 g/mol).

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S2/c1-24(19,20)12-2-7-16-15(18)13-3-5-14(6-4-13)25(21,22)17-8-10-23-11-9-17/h2-6,12H,7-11H2,1H3,(H,16,18)/b12-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOLTOKMVOPDC-SWGQDTFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methanesulfonyl Group: This can be achieved through the reaction of methanesulfonyl chloride with an appropriate nucleophile.

    Introduction of the Morpholine Ring: This step involves the reaction of morpholine with a suitable sulfonylating agent.

    Coupling with Benzamide: The final step involves coupling the intermediate products with benzamide under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as a versatile building block. It is utilized in various chemical reactions such as:

  • Oxidation : The methanesulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction : It can be reduced to yield amines or alcohols.
  • Substitution Reactions : The benzamide core can undergo electrophilic or nucleophilic substitution.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, hydrogen peroxideSulfone derivatives
ReductionLithium aluminum hydride, sodium borohydrideAmines or alcohols
SubstitutionHalogens, alkylating agentsVarious substituted products

Biological Applications

The compound is under investigation for its potential biological activities, including:

  • Enzyme Inhibition : Studies are being conducted to evaluate its efficacy in inhibiting specific enzymes relevant to disease pathways.
  • Receptor Binding : Research is ongoing to explore its interaction with various biological receptors.

A notable study highlighted its potential as an anticancer agent through the inhibition of specific cellular pathways involved in tumor growth .

Medical Applications

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is being explored for therapeutic uses in treating various diseases. Its mechanism of action involves modulating the activity of specific molecular targets such as enzymes and receptors.

Case Study: Anticancer Activity

A recent study examined the compound's anticancer properties, revealing that it effectively inhibited cell proliferation in certain cancer cell lines. The research demonstrated that the compound could induce apoptosis through specific signaling pathways .

Industrial Applications

In industrial settings, this compound is used in:

  • Development of New Materials : Its unique chemical properties make it suitable for creating advanced materials.
  • Synthesis of Complex Molecules : It serves as an intermediate in synthesizing other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Sulfonyl Group Positioning

  • The morpholine-4-sulfonyl group in the target compound and enhances solubility due to its polar nature, a critical factor in drug design.
  • Methanesulfonyl vs. nitro-thiazole : The methanesulfonyl group in the target compound may reduce off-target reactivity compared to the nitro-thiazole in , which could form reactive metabolites.

Backbone Rigidity

Aromatic vs. Heteroaromatic Substitutions

  • Thiazole and pyridine rings in facilitate π-π interactions with kinase ATP pockets, whereas the target compound relies on sulfonyl groups for polar interactions.

Key Research Findings and Gaps

  • Patent Landscape: The terpenoid-thioether benzamide derivatives in suggest a broader interest in hybridizing benzamides with lipid-like chains, but the target compound’s ene-sulfonyl motif remains underexplored in patents.
  • Biological Data : While analogs in are linked to kinase inhibition, the target compound’s unique sulfonyl-ene architecture warrants dedicated enzymatic assays.

Biological Activity

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 2E 3 methanesulfonylprop 2 en 1 yl 4 morpholine 4 sulfonyl benzamide\text{N 2E 3 methanesulfonylprop 2 en 1 yl 4 morpholine 4 sulfonyl benzamide}

Molecular Formula: C14_{14}H18_{18}N2_{2}O5_{5}S2_{2}

Molecular Weight: 358.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Its sulfonamide and morpholine groups are believed to enhance its binding affinity and selectivity towards these targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50_{50} value of 1.30 μM against HepG2 cells, indicating potent inhibitory effects on solid tumor cell lines .

CompoundCell LineIC50_{50} (μM)Mechanism
FNAHepG21.30Apoptosis induction, G2/M phase arrest
SAHAHepG217.25Histone deacetylase inhibition

Antidiabetic Potential

Morpholine derivatives have shown promise in managing diabetes through mechanisms such as α-glucosidase inhibition. A study highlighted that certain morpholine-based compounds exhibited moderate to good α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents .

Compoundα-Glucosidase Inhibition (%)Notes
Morpholine Derivative A70%Strong activity
Morpholine Derivative B50%Moderate activity

Study 1: Anticancer Efficacy

In a preclinical study, researchers synthesized a series of benzamides similar to this compound and tested their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce tumor growth in vivo models, showcasing their potential as anticancer drugs .

Study 2: Diabetes Management

Another investigation focused on the antidiabetic properties of morpholine derivatives. In vitro assays demonstrated that these compounds could enhance insulin release from pancreatic cells and improve glucose uptake in peripheral tissues, highlighting their dual action in diabetes management .

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